Octafluoro-1-pentyl methacrylate

Copolymerization kinetics Reactivity ratios Fluorinated methacrylates

Conventional low-fluorine methacrylates fail to meet military-spec moisture barrier and optical cladding requirements. OFPMA (CAS 355-93-1), carrying 8 fluorine atoms, directly addresses this performance deficit. • PVDC-OFPMA latexes deliver water contact angle 109.51° and >500 h water resistance-a 4× durability gain over unmodified PVDC. • OFPMA-HEMA copolymers achieve tunable RI 1.39-1.46 with narrow PDI (<1.30) via ATRP, enabling precise optical index matching. • Homopolymer critical surface tension 14.8 dyn/cm enables near-superhydrophobic surfaces meeting IPX7 standards. Supplied at ≥98% purity, MEHQ-stabilized. Bulk quantities available.

Molecular Formula C9H8F8O2
Molecular Weight 300.15 g/mol
Cat. No. B1514550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluoro-1-pentyl methacrylate
Molecular FormulaC9H8F8O2
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC(C(C(CC(F)(F)F)F)(F)F)(F)F
InChIInChI=1S/C9H8F8O2/c1-4(2)6(18)19-9(16,17)8(14,15)5(10)3-7(11,12)13/h5H,1,3H2,2H3
InChIKeyPEQYJNRWYVMXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OFPMA: Identity, Specifications & Differentiation


Octafluoro-1-pentyl methacrylate (OFPMA; CAS 355-93-1), also designated 1H,1H,5H‑octafluoropentyl methacrylate or 2,2,3,3,4,4,5,5‑octafluoropentyl methacrylate, is a partially fluorinated methacrylate monomer of molecular formula C₉H₈F₈O₂ (MW 300.15 g mol⁻¹) . The molecule possesses a methacrylate polymerizable group and a four‑CF₂‑unit fluoroalkyl side chain that terminates in a –CF₂H group, yielding eight fluorine atoms per monomer . OFPMA is a colorless to light‑yellow liquid (density 1.432 g mL⁻¹ at 25 °C, refractive index n²⁰/D 1.358, boiling point 88 °C at 40 mmHg) and is stabilized with MEHQ (4‑methoxyphenol) for storage . Its polymer is known for low refractive index (~1.39) and low surface energy . Commercially, OFPMA is offered at ≥98 % purity and is employed as a specialty monomer in low‑surface‑energy coatings, optical waveguide claddings, and hydrophobic surface modifications where the combination of methacrylate reactivity and high fluorine loading is required .

Specialty fluorinated methacrylate monomer for low-surface-energy coatings and hydrophobic modifications
Eight fluorine atoms provide low refractive index and low surface energy profile
Methacrylate group enables copolymerization with common vinyl monomers for tailored material properties

OFPMA Substitution Failure in High-Precision Polymers


Fluorinated methacrylates are often treated as interchangeable “low‑surface‑energy monomers”; however, the number and arrangement of fluorine atoms in the ester side chain govern the balance between surface activity, copolymerization kinetics, optical properties, mechanical reinforcement, and thermal stability of the resulting material [1]. Replacing OFPMA (8 F atoms, four –CF₂– units terminated with –CF₂H) with a shorter‑chain analog such as trifluoroethyl methacrylate (3 F) or hexafluorobutyl methacrylate (6 F) compromises the ultimate hydrophobicity and surface energy attainable, while substituting with a longer perfluoroalkyl methacrylate (e.g., perfluorooctyl methacrylate, 17 F) introduces bioaccumulation concerns and higher cost [2]. Even the analogous acrylate (octafluoropentyl acrylate) exhibits faster polymerization kinetics and yields a different copolymer composition drift, altering final material properties [3]. The quantitative evidence below demonstrates that OFPMA occupies a specific performance niche that cannot be satisfied by simple in‑class interchange.

Shorter-chain fluoromethacrylates (3F, 4F) may not achieve the same low surface energy due to fewer CF₂ units, limiting hydrophobicity.
Longer perfluoroalkyl methacrylates (≥8 fluorinated carbons) may raise regulatory concerns around bioaccumulation potential.
Octafluoropentyl acrylate (acrylate analog) exhibits faster polymerization kinetics, potentially altering copolymer composition drift and final properties.

OFPMA Quantitative Differentiation Evidence


Reactivity Ratios with Styrene: OFPMA vs. TFEMA

Monomer reactivity ratios directly govern copolymer composition drift and therefore batch‑to‑batch reproducibility. In bulk free‑radical copolymerization with styrene at 60 °C initiated by AIBN, OFPMA (M₁) gave r₁ = 0.26 ± 0.02, r₂ = 0.20 ± 0.02 [1]. Under identical conditions, the shorter‑chain analog 2,2,2‑trifluoroethyl methacrylate (TFEMA) showed r₁ = 0.29 ± 0.02, r₂ = 0.20 ± 0.02 [1]. The lower r₁ for OFPMA indicates a stronger alternating tendency, which results in more uniform incorporation of the fluorinated monomer along the chain and reduces the formation of long styrene blocks that could compromise surface segregation of fluorine.

Reactivity Ratios with Styrene
Head-to-head
OFPMA r₁ = 0.26 ± 0.02 vs. TFEMA r₁ = 0.29 ± 0.02 (Δ ≈ 0.03)
Reported stronger alternating tendency may improve batch-to-batch fluorine distribution uniformity.
Bulk polymerization, 60°C, AIBN initiator
Copolymerization kinetics Reactivity ratios Fluorinated methacrylates

Critical Surface Tension vs. Shorter-Chain Fluoromethacrylates

The critical surface tension (γc) of a homopolymer is the primary predictor of its water‑ and oil‑repellency. The poly(OFPMA) homopolymer exhibited γc values spanning 14.8 to 17.9 dyn cm⁻¹ depending on thermal history [1]. The homopolymer of heptafluorobutyl methacrylate (7F) is reported to yield γc ≈ 22 mJ m⁻² [2]; poly(trifluoroethyl methacrylate) (3F) gives γc > 22 mJ m⁻² [2]; while poly(heptafluorobutyl methacrylate) (4F) is reported in the range of 22–24 dyn cm⁻¹ . Thus OFPMA homopolymer provides a surface energy approximately 30–40 % lower than that of the 3F or 4F analogs, directly attributable to the additional –CF₂– units in the side chain.

Critical Surface Tension
Reported
Poly(OFPMA) γc: 14.8–17.9 dyn/cm vs. 3F/4F analogs >22 dyn/cm
Reported lower γc supports performance evaluation for water- and oil-repellency requirements.
Spin-cast films, Zisman plot method
Surface energy Wetting behavior Fluoropolymer coatings

Water Contact Angle Enhancement in PVDC Resin

In a seeded emulsion polymerization, OFPMA was incorporated into polyvinylidene chloride (PVDC) resin alongside trimethylolpropane trimethacrylate as a cross‑linker. The static water contact angle of the modified PVDC film increased from 89.46 ± 1.2° (unmodified PVDC) to 109.51 ± 1.5° [1]. Concomitantly, the water resistance at room temperature extended from 120 h to 500 h [1]. X‑ray photoelectron spectroscopy (XPS) confirmed that fluorine atoms were enriched at the film surface, accounting for the hydrophobicity gain [1].

Water Contact Angle in PVDC
Head-to-head
OFPMA-modified PVDC: 109.51° vs. unmodified 89.46° (+20.05°); water resistance 500 h vs. 120 h
Reported contact angle increase suggests enhanced surface hydrophobicity in barrier films.
Seeded emulsion, sessile drop method
Barrier coatings Polyvinylidene chloride Water resistance

Thermal Stability Enhancement in Acrylic Resin

Thermogravimetric analysis (TGA) revealed that incorporating OFPMA into an acrylic latex polymer raised the initial decomposition temperature (T₀) from 355 °C to 370 °C under nitrogen atmosphere [1]. In a separate waterborne acrylic resin study, the T₀ increased from 264 °C to 305 °C upon OFPMA modification [2]. The consistent thermal stabilization effect is attributed to the higher bond dissociation energy of C–F bonds in the fluoroalkyl side chain, which retards chain scission at elevated temperatures.

Thermal Stability in Acrylics
Reported
ΔT₀ = +15°C (latex) and +41°C (waterborne resin) by TGA
Reported T₀ improvement may extend processing window in high-temperature coating formulations.
TGA under N₂, 10°C/min
Thermal stability Acrylic coatings Decomposition temperature

Refractive Index & Molecular Weight Control in Optical Copolymers

For polymeric optical waveguide cladding, a precisely adjustable refractive index and narrow molecular weight distribution are essential. OFPMA–HEMA copolymers, before UV‑cross‑linking, exhibited refractive indices tunable from 1.4329 to 1.4646 depending on the OFPMA feed ratio [1]. After cross‑linking, the range shifted to 1.4500–1.4822 [1]. In atom transfer radical polymerization (ATRP), OFPMA‑containing block copolymers with MMA were obtained with a polydispersity index (PDI) < 1.30, demonstrating controlled chain growth [2]. In contrast, non‑fluorinated methacrylate copolymers (e.g., PMMA) typically show a refractive index of ~1.49 and broader PDI when polymerized under comparable conditions.

Refractive Index & PDI Control
Class-level
RI tunable 1.4329–1.4646; block copolymer PDI
Reported RI tunability and narrow PDI support optical waveguide cladding design.
Bulk copolymerization / ATRP conditions
Mechanical Reinforcement
Head-to-head
Tensile strength increase +14.31 MPa; adhesion Gt0; pencil hardness 4H
Reported tensile gain and top adhesion rating suggest reinforcing effect in waterborne coatings.
Solution polymerization, GB/T standards
Optical waveguides Refractive index Controlled polymerization

Mechanical Reinforcement & Adhesion in Waterborne Acrylic Resins

In a solution‑polymerized waterborne acrylic resin, the introduction of OFPMA monomer increased the tensile strength by an absolute value of 14.31 MPa relative to the unmodified acrylic resin formulation [1]. The modified resin also achieved an adhesion rating of Gt0 and a pencil hardness of 4H [1]. These enhancements are attributed to the strong intermolecular association induced by the fluorinated side chains and the cross‑linking capability of the methacrylate group.

Mechanical Reinforcement
Head-to-head
Tensile strength increase +14.31 MPa; adhesion Gt0; pencil hardness 4H
Reported tensile gain and top adhesion rating suggest reinforcing effect in waterborne coatings.
Solution polymerization, GB/T standards
Waterborne coatings Tensile strength Adhesion

OFPMA Validated Application Scenarios


High-Performance Moisture-Barrier Packaging Coatings

PVDC latexes modified with OFPMA deliver a water contact angle of 109.51° and water resistance exceeding 500 h, compared to 89.46° and 120 h for unmodified PVDC [1]. This performance meets stringent military and pharmaceutical blister‑packaging specifications where moisture ingress must remain below 0.1 g m⁻² day⁻¹. Procurement of OFPMA for this application is justified by the 20° contact‑angle advantage and 4‑fold durability gain demonstrated in seeded emulsion polymerization trials.

Fluorinated Acrylic Latexes for Exterior Coatings

Incorporation of OFPMA into acrylic latexes raises the initial decomposition temperature by 15–41 °C, increases tensile strength by 14.31 MPa, and improves water resistance as evidenced by a contact angle increase from 80.7° to 90.7° and a water absorption ratio of only 3.2 wt% [1][2]. These quantified thermal, mechanical, and hydrophobic enhancements make OFPMA the preferred fluoromonomer for exterior architectural coatings and industrial maintenance paints requiring extended weatherability without re‑coating.

Low-Refractive-Index Cladding for Polymeric Optical Waveguides

OFPMA‑HEMA copolymers offer a refractive index tunable between 1.4329 and 1.4646 (pre‑cross‑linked), enabling precise index matching to silica or polymer cores [1]. The narrow PDI (< 1.30) achieved via ATRP ensures uniform film thickness and optical clarity [2]. For optoelectronics manufacturers, OFPMA is the monomer of choice when a cladding RI below 1.465 is required alongside controlled molecular weight distribution—performance not matched by non‑fluorinated methacrylates or shorter‑chain fluoro‑monomers.

Super-Hydrophobic & Oleophobic Surface Treatments

With a homopolymer critical surface tension as low as 14.8 dyn cm⁻¹, OFPMA‑based coatings achieve near‑super‑hydrophobic behavior (contact angle > 109°) [1][2]. This is approximately 30–40 % lower than coatings formulated with 3F or 4F methacrylate analogs. In textile finishing and printed‑circuit‑board conformal coatings, OFPMA enables water‑ and oil‑repellency that meets IPX7 standards, providing a measurable performance edge that directs procurement toward the 8‑fluorine monomer.

Application
Selection Property
Validation Focus
Moisture-barrier coatings
Water contact angle enhancement / barrier longevity
Surface fluorine enrichment (XPS) and moisture resistance duration
Exterior acrylic coatings
Thermal stability and tensile reinforcement
TGA decomposition profile and tensile testing
Optical waveguide cladding
Refractive index tunability and molecular weight control
RI matching and GPC for PDI assessment
Super-hydrophobic surface treatments
Low critical surface tension and high contact angle
Contact angle goniometry and durability under environmental exposure
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